R18 peptide
CAS No.: 211364-78-2
Cat. No.: VC21539739
Molecular Formula: C101H157N27O29S3
Molecular Weight: 2309.7 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 211364-78-2 |
---|---|
Molecular Formula | C101H157N27O29S3 |
Molecular Weight | 2309.7 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C101H157N27O29S3/c1-48(2)33-62(86(142)111-60(25-26-77(131)132)83(139)110-53(11)81(137)114-67(39-76(102)130)91(147)112-61(27-32-160-12)85(141)124-72(45-158)95(151)122-70(36-51(7)8)98(154)128-31-18-24-75(128)100(156)157)116-93(149)69(41-79(135)136)121-87(143)63(34-49(3)4)115-89(145)65(37-54-42-108-57-20-14-13-19-56(54)57)118-94(150)71(44-129)123-88(144)64(35-50(5)6)117-92(148)68(40-78(133)134)120-84(140)59(22-16-29-107-101(103)104)113-97(153)74-23-17-30-127(74)99(155)80(52(9)10)126-96(152)73(46-159)125-90(146)66(38-55-43-105-47-109-55)119-82(138)58-21-15-28-106-58/h13-14,19-20,42-43,47-53,58-75,80,106,108,129,158-159H,15-18,21-41,44-46H2,1-12H3,(H2,102,130)(H,105,109)(H,110,139)(H,111,142)(H,112,147)(H,113,153)(H,114,137)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,138)(H,120,140)(H,121,143)(H,122,151)(H,123,144)(H,124,141)(H,125,146)(H,126,152)(H,131,132)(H,133,134)(H,135,136)(H,156,157)(H4,103,104,107)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1 |
Standard InChI Key | YSKZRNFKZLWXRG-ZHTKBQOPSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6 |
SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6 |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6 |
Appearance | White lyophilised solid |
Chemical Properties
Structure and Composition
R18 is structurally defined by its sequence of 18 arginine amino acids. The repeated positive charges from the arginine side chains create a highly cationic molecule that facilitates interaction with negatively charged cellular components. This polycationic character is central to both its cell-penetrating ability and its neuroprotective function.
Synthesis Methods
The R18 peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions during synthesis.
For industrial-scale production, automated peptide synthesizers are employed to streamline the repetitive steps of SPPS. After complete assembly of the peptide chain, protecting groups are removed, and the peptide is cleaved from the resin. Purification typically involves high-performance liquid chromatography (HPLC) to ensure high purity and quality of the final product.
Interaction Profile
Rather than undergoing traditional chemical reactions, R18 primarily interacts with cellular components through electrostatic and other non-covalent interactions. Its cationic nature enables it to interact with negatively charged cellular membranes and intracellular components. These interactions form the basis of its biological activity, particularly its ability to modulate ion channels and cellular signaling pathways involved in neuronal injury.
Biological Mechanisms
Neuroprotective Pathways
The neuroprotective effects of R18 are attributed to multiple mechanisms, with modulation of excitotoxicity pathways being particularly significant. Research has demonstrated that R18 confers neuroprotection primarily through suppression of ionotropic glutamate receptor (iGluR) overactivation . This activity addresses a critical pathway in neuronal injury, as excessive activation of these receptors is a major contributor to excitotoxic damage in conditions such as stroke and traumatic brain injury.
Calcium Regulation
A key mechanism underlying R18's neuroprotective action is its ability to reduce intracellular calcium influx. Studies indicate that R18 significantly attenuates calcium influx triggered by various ionotropic glutamate receptor agonists, including glutamate, NMDA, KA, and AMPA . By preventing excessive calcium entry into neurons, R18 helps maintain cellular homeostasis and prevents the activation of calcium-dependent cell death pathways.
Mitochondrial Protection
R18 demonstrates significant ability to preserve mitochondrial function during excitotoxic stress. Research has shown that R18 treatment helps maintain mitochondrial membrane potential (ΔΨm) and ATP production in neurons exposed to glutamic acid . This protection of mitochondrial bioenergetics is crucial, as mitochondrial dysfunction is a central mechanism in excitotoxic neuronal death.
Mitochondrial Parameter | Effect of R18 | Significance |
---|---|---|
Membrane Potential (ΔΨm) | Preservation | Prevents collapse of mitochondrial function |
ATP Production | Maintenance | Ensures energy supply for cellular processes |
ROS Generation | Reduction | Decreases oxidative damage to cellular components |
Reduction of Oxidative Stress
In addition to preserving mitochondrial function, R18 reduces the generation of reactive oxygen species (ROS) during excitotoxic events . This antioxidant-like effect further contributes to its neuroprotective profile by limiting oxidative damage to cellular components, which is a major factor in neuronal death following injury.
Research Findings
Preclinical Studies in Rodent Models
Extensive preclinical research has demonstrated the efficacy of R18 in rodent models of stroke and other neurological injuries. In rodent models of middle cerebral artery occlusion (MCAO), R18 has shown remarkable neuroprotective effects:
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R18 significantly reduced infarct volume at doses of 100 nmol/kg and 1000 nmol/kg by 19.7% in a permanent MCAO model
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The peptide demonstrates effectiveness over a therapeutic window of at least 60 minutes post-stroke
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R18 is effective across a broad dose range (100–1000 nmol/kg)
These findings highlight the robust neuroprotective profile of R18 in experimental stroke models and suggest potential for clinical application in acute ischemic stroke.
Non-human Primate Studies
Building on the promising results from rodent studies, R18 has also been evaluated in non-human primate (NHP) stroke models, which more closely resemble human cerebrovascular physiology:
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In male cynomolgus macaques subjected to MCAO, R18 treatment (1000 nmol/kg administered intravenously 60 minutes after MCAO onset) reduced infarct lesion volume by up to 65.2% at 24 hours post-stroke
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Reduction in infarct volume persisted at 28 days post-stroke, with R18-treated animals showing 69.7% less infarct volume compared to controls
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R18-treated animals displayed reduced functional deficits as assessed by the NHP stroke scale (NHPSS)
These findings in a higher-order animal model provide compelling support for the potential translation of R18 as a neuroprotective agent for human stroke treatment.
Comparative Efficacy Studies
Research directly comparing R18 with other neuroprotective peptides has yielded important insights into its relative efficacy:
Peptide | Effective Doses | Relative Efficacy | Key Advantages |
---|---|---|---|
R18 | 100-1000 nmol/kg | Highest | Superior reduction in infarct volume, better functional outcomes |
R18D | 300-1000 nmol/kg | High | Enhanced stability against proteolysis |
NA-1 (TAT-NR2B9c) | 100-300 nmol/kg | Moderate | Currently in clinical trials |
Therapeutic Applications
Other Neurological Applications
Beyond stroke, R18 may have applications in treating other acute and chronic neurological disorders characterized by excitotoxicity and oxidative stress:
-
Neurodegenerative conditions involving excitotoxic mechanisms
The peptide's demonstrated ability to protect neurons from glutamate-induced excitotoxicity suggests potential utility across a range of neurological conditions where this mechanism contributes to pathology.
Current Development Status
Based on the available search results, R18 appears to be in preclinical development, with studies in non-human primates representing an advanced stage in this process. The positive results from these studies provide justification for further evaluation in clinical trials .
The development pathway for R18 is likely influenced by comparison with NA-1 (TAT-NR2B9c), which has progressed to Phase 3 clinical trials. Given the evidence suggesting superior efficacy of R18 compared to NA-1, there is a strong rationale for clinical development of R18 as a neuroprotective therapeutic for stroke .
Future Perspectives
Research Directions
Future research on R18 will likely focus on several key areas:
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Further elucidation of its mechanisms of action, particularly the specific molecular interactions underlying its neuroprotective effects
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Optimization of dosing regimens for maximum efficacy and safety
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Exploration of potential synergistic effects with other stroke treatments, such as thrombolytics or endovascular interventions
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Investigation of its efficacy in models of other neurological conditions beyond stroke
These research directions will be crucial for maximizing the therapeutic potential of R18 and defining its optimal clinical applications.
Challenges and Considerations
Despite the promising preclinical data, several challenges must be addressed in the development of R18 as a therapeutic agent:
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Translation from animal models to human patients, which has historically been challenging for neuroprotective agents
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Optimization of delivery methods to ensure adequate penetration of the blood-brain barrier
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Determination of the optimal therapeutic window in humans, which may differ from that observed in animal models
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Evaluation of potential adverse effects, particularly those related to its cationic nature and potential interactions with other cellular processes
Addressing these challenges will be essential for the successful clinical development of R18 as a neuroprotective therapeutic.
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